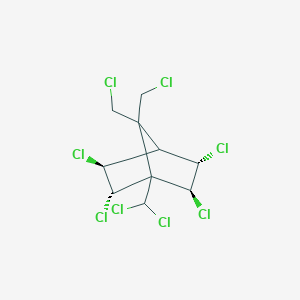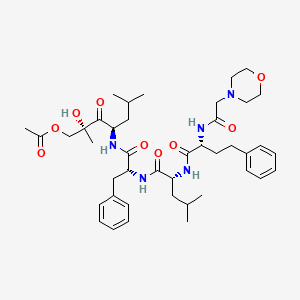
Carfilzomib (2R,4S)-2-Hydroxy Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carfilzomib (2R,4S)-2-Hydroxy Acetate is a synthetic compound that belongs to the class of drugs known as proteasome inhibitors. It is primarily used in the treatment of multiple myeloma, a type of cancer that affects plasma cells. Carfilzomib works by inhibiting the proteasome, a protein complex responsible for degrading unneeded or damaged proteins within the cell, thereby inducing apoptosis in cancer cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Carfilzomib (2R,4S)-2-Hydroxy Acetate involves multiple steps, starting from simple organic moleculesThe reaction conditions typically involve the use of organic solvents, catalysts, and protective groups to ensure the selectivity and yield of the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
Carfilzomib (2R,4S)-2-Hydroxy Acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Various substitution reactions can occur, particularly at the peptide backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different biological activities and properties .
科学的研究の応用
Carfilzomib (2R,4S)-2-Hydroxy Acetate has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: The compound is used in cell biology studies to understand the role of proteasomes in cellular processes.
Medicine: Carfilzomib is extensively studied for its therapeutic potential in treating various cancers, particularly multiple myeloma.
Industry: It is used in the pharmaceutical industry for the development of new proteasome inhibitors and related drugs
作用機序
Carfilzomib (2R,4S)-2-Hydroxy Acetate exerts its effects by irreversibly binding to the N-terminal threonine-containing active sites of the 20S proteasome. This inhibition prevents the proteasome from degrading polyubiquitinated proteins, leading to an accumulation of these proteins within the cell. The buildup of damaged or unneeded proteins triggers cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells .
類似化合物との比較
Similar Compounds
Bortezomib: Another proteasome inhibitor used in the treatment of multiple myeloma.
Ixazomib: An oral proteasome inhibitor with similar applications in cancer therapy.
Oprozomib: A second-generation proteasome inhibitor with enhanced potency and selectivity.
Uniqueness
Carfilzomib (2R,4S)-2-Hydroxy Acetate is unique due to its irreversible binding mechanism and its specific targeting of the chymotrypsin-like activity of the 20S proteasome. This results in a more sustained inhibition of proteasome activity compared to reversible inhibitors like Bortezomib .
特性
分子式 |
C42H61N5O9 |
|---|---|
分子量 |
780.0 g/mol |
IUPAC名 |
[(2R,4R)-2-hydroxy-2,6-dimethyl-4-[[(2R)-2-[[(2R)-4-methyl-2-[[(2R)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-oxoheptyl] acetate |
InChI |
InChI=1S/C42H61N5O9/c1-28(2)23-34(38(50)42(6,54)27-56-30(5)48)44-41(53)36(25-32-15-11-8-12-16-32)46-40(52)35(24-29(3)4)45-39(51)33(18-17-31-13-9-7-10-14-31)43-37(49)26-47-19-21-55-22-20-47/h7-16,28-29,33-36,54H,17-27H2,1-6H3,(H,43,49)(H,44,53)(H,45,51)(H,46,52)/t33-,34-,35-,36-,42-/m1/s1 |
InChIキー |
VTCCCPJRDIMXFE-PIRCFUOSSA-N |
異性体SMILES |
CC(C)C[C@H](C(=O)[C@@](C)(COC(=O)C)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CCC2=CC=CC=C2)NC(=O)CN3CCOCC3 |
正規SMILES |
CC(C)CC(C(=O)C(C)(COC(=O)C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)C(CCC2=CC=CC=C2)NC(=O)CN3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,2S,3S,5R,6S)-2-amino-3-fluoro-6-[(1S)-1-[(1R,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonyloxyethoxy]carbonylbicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13435070.png)

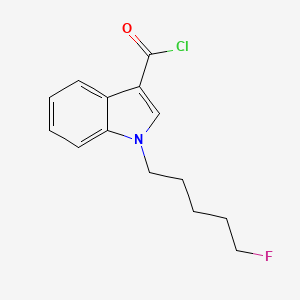

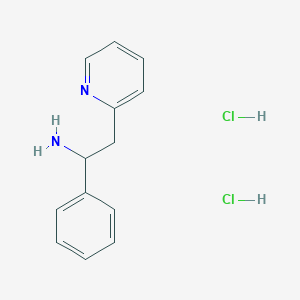
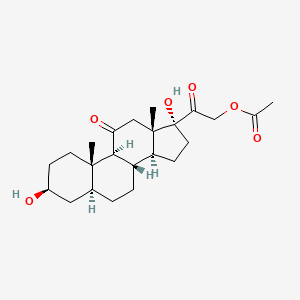
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyl-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13435128.png)
![Bicyclo[3.1.1]hept-3-en-2-one, 3-fluoro-6,6-dimethyl-(9CI)](/img/structure/B13435136.png)
![(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl Darunavir](/img/structure/B13435146.png)
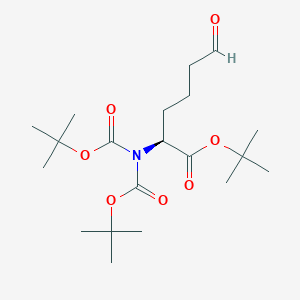
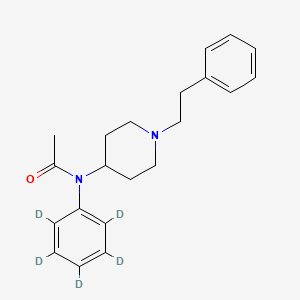

![[(19S)-10-ethyl-19-hydroxy-19-methyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B13435167.png)
